molecular formula C23H30ClN3O4S2 B2493926 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216645-75-8

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride

Cat. No. B2493926
CAS RN: 1216645-75-8
M. Wt: 512.08
InChI Key: XZFOVJXEFYWNTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of benzamide or benzene-sulfonamide derivatives through reactions involving intermediates such as thioureas, thiocyanates, or thioethers. For example, Lynch et al. (2006) described the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, showcasing the complexity involved in synthesizing such compounds (Lynch et al., 2006).

Molecular Structure Analysis

The structure of related compounds is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy. For instance, the structural analysis of N-substituted-4-(1H-imidazol-1-yl)benzamides revealed the potential of the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group, indicating the importance of molecular structure in determining the compound's properties and activity (Morgan et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride and its analogs can vary widely, including alkylation, ring closure reactions, and interactions with other compounds. These reactions can lead to the formation of a wide range of products with different properties and potential applications. For instance, Roman (2013) demonstrated the versatility of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in generating a diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application and functionality. These properties are often determined through experimental studies, such as those conducted by Kranjc et al. (2011), which analyzed the crystal structure and physical characteristics of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds, highlighting the importance of physical properties in the application of these chemicals (Kranjc et al., 2011).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino groups, have been studied for their corrosion inhibiting effects on steel in acidic solutions. Experimental and theoretical studies have demonstrated that such compounds offer significant protection against steel corrosion, attributed to their ability to adsorb onto surfaces through both physical and chemical interactions. This insight could inform the development of corrosion-resistant coatings or treatments in industrial applications (Hu et al., 2016).

Synthetic Chemistry

In synthetic chemistry, benzothiazole derivatives have served as intermediates in the creation of complex molecules. For instance, efficient, microwave-mediated synthetic routes have been developed for benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these compounds in generating novel chemical entities. Such methodologies are crucial for the rapid synthesis of compounds with potential biological activities (Darweesh et al., 2016).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel benzothiazole derivatives to explore their antimicrobial and anticancer properties. These efforts aim to identify compounds with significant bioactivity that could serve as leads for the development of new therapeutic agents. For example, a study on benzodifuranyl derivatives derived from visnaginone and khellinone reported compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimalarial and COVID-19 Potential

Research on sulfonamides, including benzothiazole sulfonamide derivatives, has investigated their potential as antimalarial agents and their applicability in COVID-19 drug discovery. These studies employ computational calculations and molecular docking to evaluate the compounds' efficacy, underscoring the critical role of chemical synthesis in addressing global health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2.ClH/c1-5-30-19-9-7-10-20-21(19)24-23(31-20)26(16-8-15-25(3)4)22(27)17-11-13-18(14-12-17)32(28,29)6-2;/h7,9-14H,5-6,8,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFOVJXEFYWNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride

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